Scaffold-Class Potency Benchmarking: 2-Ureido-Thiazole Derivatives vs. Sorafenib in Cancer Cell Lines
While no cell-based IC50 data exist specifically for 921492-01-5, the 2-ureido-thiazole chemotype to which it belongs has demonstrated that select derivatives can achieve antiproliferative IC50 values superior to sorafenib. In a series of 2-(3-phenyl)ureidothiazol-4-formamide analogs, five compounds exhibited IC50 values between 1.7 μmol/L and 3.7 μmol/L against cancer cell lines, compared to sorafenib at 5.2 μmol/L [1]. The target compound differs from these by its acetamide (rather than formamide) linkage and 2-phenoxyphenyl substituent, structural features that may confer distinct kinase selectivity profiles. However, this remains class-level inference; direct potency data for 921492-01-5 are absent from the public domain.
| Evidence Dimension | Antiproliferative potency (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | No public data available for 921492-01-5 |
| Comparator Or Baseline | 2-Ureido-thiazole derivatives (compounds 5a–e): IC50 1.7–3.7 μmol/L; Sorafenib: IC50 5.2 μmol/L |
| Quantified Difference | Class representatives up to 3.1-fold more potent than sorafenib; target compound potency uncharacterized |
| Conditions | MDA-MB-231 and HepG2 cell lines; 48 h exposure; MTT assay |
Why This Matters
Establishes that the 2-ureido-thiazole scaffold can yield sub-5 μmol/L anticancer potency, but the absence of direct data for 921492-01-5 means procurement decisions must account for the need for de novo characterization.
- [1] Li L, Zhang CL, Song HR, Tan CY, Ding HW, Jiang YY. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters, 2016; 27(1): 1-6. doi:10.1016/j.cclet.2015.09.008. View Source
